1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-5-3-10(4-6-12)13(20)9-22-15-19-18-14(21-15)11-2-1-7-17-8-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXRJFFRASLDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is synthesized via cyclization of acylsemicarbazides under dehydrating conditions. A representative method involves reacting pyridine-3-carbohydrazide with carbon disulfide in alkaline ethanol, followed by treatment with hydrazine hydrate to yield 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. The thiol group is subsequently functionalized through nucleophilic substitution.
Reaction Conditions :
-
Solvent : Ethanol/water (3:1 v/v)
-
Temperature : 80°C, reflux for 6 hours
-
Yield : 68–72%
Sulfanyl Group Introduction
The sulfanyl bridge is introduced via a thioetherification reaction. 2-Bromo-1-(4-chlorophenyl)ethan-1-one reacts with 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate.
Optimized Parameters :
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Time : 12 hours at 50°C
-
Yield : 65%
Continuous Flow Synthesis
Flow Reactor Configuration
Modern approaches employ continuous flow systems to enhance reaction efficiency. A tubular reactor with a residence time of 15–20 minutes achieves rapid mixing and heat transfer, reducing side reactions.
Example Protocol :
Comparative Analysis of Batch vs. Flow Methods
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 12 hours | 20 minutes |
| Yield | 65% | 78% |
| Purity (HPLC) | 92% | 98% |
| Throughput | 0.1 g/h | 0.5 g/h |
Flow synthesis significantly improves throughput and purity by minimizing intermediate degradation.
Solvent and Catalyst Optimization
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, while tetrahydrofuran (THF) reduces side reactions.
Solvent Efficiency :
-
DMF : 65% yield
-
DMSO : 63% yield (with higher impurity)
-
THF : 58% yield
Catalytic Systems
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic systems.
Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity using a gradient elution of acetonitrile/water.
Applications and Derivatives
The compound serves as a precursor for antimicrobial agents and kinase inhibitors. Bromination at the pyridine ring (using NBS) generates derivatives with enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential anticancer agent . Research indicates that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways related to proliferation and apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development .
Anti-inflammatory Properties
Due to its structural similarity to known anti-inflammatory agents, this compound is being investigated for its ability to modulate inflammatory responses.
Research Findings : Preliminary studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Material Science
In material science, the compound is being explored for its utility in developing new materials with specific electronic or optical properties.
Application Insight : Research has indicated that incorporating such compounds into polymer matrices could enhance their thermal stability and mechanical properties, making them suitable for advanced applications in electronics .
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Halogen Effects: Bromine substitution (vs.
Analogues with Modified Heterocyclic Cores
Table 2: Heterocyclic Core Modifications
Key Observations :
Pharmacological and Toxicological Comparisons
Table 3: Activity and Toxicity Profiles
Key Observations :
- Therapeutic Scope : The parent compound shows moderate hemolytic toxicity, while piperidinyl derivatives (e.g., Alzheimer’s candidates) exhibit lower toxicity due to polar sulfonyl groups .
- Antioxidant vs. Anticancer : Methoxy-substituted derivatives prioritize antioxidant activity over cytotoxicity, highlighting substituent-driven functional shifts .
Biological Activity
1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a synthetic compound that exhibits a variety of biological activities. This article reviews the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a chlorophenyl group and a pyridinyl oxadiazole moiety linked via a thioether. Its molecular formula is with a molecular weight of approximately 283.75 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClN₃OS |
| Molecular Weight | 283.75 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloroaniline with pyridine derivatives in the presence of appropriate reagents to facilitate the formation of the oxadiazole ring and subsequent thioether linkage. Detailed synthetic routes may vary, but they generally follow established protocols for heterocyclic compounds.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted the efficacy of related compounds against human breast adenocarcinoma cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicate that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding : It potentially binds to receptors that regulate cellular growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative damage in cells.
Case Studies
Several case studies have documented the effects of this compound in various biological systems:
- Study on Cancer Cell Lines : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups .
- Antimicrobial Efficacy : Another study reported that derivatives of this compound displayed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
- Antioxidant Effects : Research utilizing DPPH assays revealed that the compound effectively scavenges free radicals, suggesting its utility in preventing oxidative stress-related diseases .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a hydrazide intermediate. Key steps include:
- Step 1 : Condensation of 4-chlorophenyl acetic acid with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2 : Cyclization under acidic conditions (e.g., H₂SO₄) to generate the 1,3,4-oxadiazole ring.
- Step 3 : Sulfur alkylation using 3-pyridinyl substituents, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Purity Optimization : Recrystallization from ethanol or methanol improves crystallinity. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) and NMR (absence of extraneous peaks in H and C spectra) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Q. How can initial biological activity screening be designed for this compound?
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared to controls like ciprofloxacin .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. IC₅₀ calculations via nonlinear regression .
- Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays; validate with positive controls (e.g., celecoxib for COX-2) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in bioactivity data across similar compounds?
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Compare binding affinities of analogs (e.g., triazole vs. oxadiazole derivatives) to explain variance in IC₅₀ values .
- QSAR Analysis : Build regression models correlating substituent electronegativity (e.g., Cl vs. Br) with antimicrobial activity. Descriptor selection (logP, polar surface area) informs SAR trends .
Q. What strategies optimize reaction yields for scale-up synthesis while minimizing byproducts?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency. DMF increases oxadiazole yield by 15% compared to THF .
- Catalyst Optimization : Employ Pd/C or CuI for cross-coupling steps. Catalyst loading (0.5–2 mol%) balances cost and yield .
- Byproduct Mitigation : Monitor reaction progress via TLC. Quench unreacted intermediates with aqueous NaHCO₃ before extraction .
Q. How do crystallographic techniques address challenges in structural elucidation?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). SHELX software refines unit cell parameters and electron density maps. Challenges include twinning; resolve via Olex2’s TWINABS .
- Data Interpretation : Anisotropic displacement parameters distinguish disorder in sulfanyl groups. Hydrogen bonding networks (e.g., C=O···H-N) stabilize crystal packing .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Degradation Studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor decomposition via HPLC; identify metabolites (e.g., hydrolysis products) using LC-MS/MS .
- Thermal Stability : TGA/DSC analysis reveals decomposition onset temperatures (>200°C confirms suitability for solid formulations) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antimicrobial activity between oxadiazole and triazole analogs?
- Comparative Assays : Test both analogs under identical conditions (same bacterial strains, inoculum size). Triazoles may show higher activity due to enhanced membrane permeability (logP ~2.5 vs. 1.8 for oxadiazoles) .
- Resistance Profiling : Check efflux pump overexpression (e.g., mexB in P. aeruginosa) via RT-PCR. Oxadiazoles may evade resistance mechanisms .
Q. Why do computational predictions sometimes conflict with experimental binding affinities?
- Force Field Limitations : AMBER vs. CHARMM parameters may misestimate van der Waals interactions. Validate with MM-PBSA free energy calculations .
- Solvent Effects : Include explicit water molecules in docking grids to account for hydrophobic pocket solvation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
